
Coumarin, 3-(2,4-dimethylphenyl)-4-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coumarin, 3-(2,4-dimethylphenyl)-4-hydroxy- is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of coumarin derivatives, including 3-(2,4-dimethylphenyl)-4-hydroxy-coumarin, often involves the use of metal-catalyzed and organocatalytic methods. One common approach is the cyclization of appropriate precursors under specific conditions. For example, the synthesis might involve the reaction of 2,4-dimethylphenyl acetic acid with salicylaldehyde in the presence of a base, followed by cyclization to form the coumarin core .
Industrial Production Methods
Industrial production of coumarin derivatives typically involves scalable synthetic routes that ensure high yield and purity. Methods such as solvent-free synthesis and the use of green chemistry principles are often employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Coumarin, 3-(2,4-dimethylphenyl)-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the coumarin core, potentially leading to dihydrocoumarins.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the coumarin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield coumarin-3,4-quinone, while substitution reactions can produce a variety of functionalized coumarins .
Aplicaciones Científicas De Investigación
Coumarin, 3-(2,4-dimethylphenyl)-4-hydroxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of coumarin, 3-(2,4-dimethylphenyl)-4-hydroxy-, involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like pancreatic lipase, thereby affecting lipid metabolism . The compound’s structure allows it to interact with various enzymes and receptors, leading to its diverse biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Coumarin: The parent compound, known for its wide range of biological activities.
4-Hydroxycoumarin: A well-known anticoagulant.
3-Phenylcoumarin: Another derivative with potential therapeutic applications.
Uniqueness
Coumarin, 3-(2,4-dimethylphenyl)-4-hydroxy-, stands out due to its specific structural modifications, which may enhance its biological activity and selectivity compared to other coumarin derivatives .
Propiedades
Número CAS |
73791-10-3 |
|---|---|
Fórmula molecular |
C17H14O3 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
3-(2,4-dimethylphenyl)-4-hydroxychromen-2-one |
InChI |
InChI=1S/C17H14O3/c1-10-7-8-12(11(2)9-10)15-16(18)13-5-3-4-6-14(13)20-17(15)19/h3-9,18H,1-2H3 |
Clave InChI |
YCEYMCDYIHMGAS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2=C(C3=CC=CC=C3OC2=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


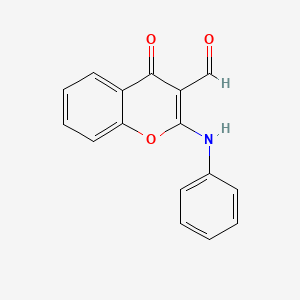
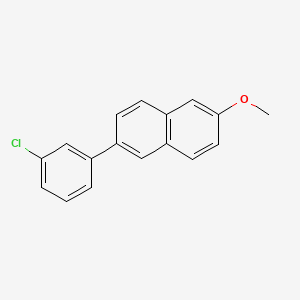
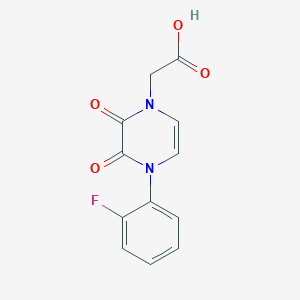


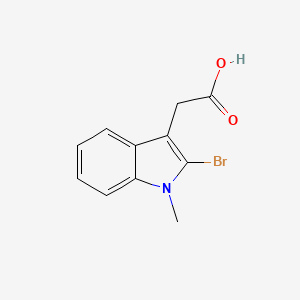

![1-{2-(Prop-1-en-2-yl)-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one](/img/structure/B11854806.png)
![5-Methyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoline](/img/structure/B11854813.png)
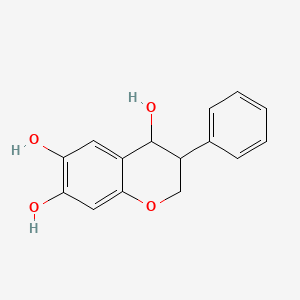
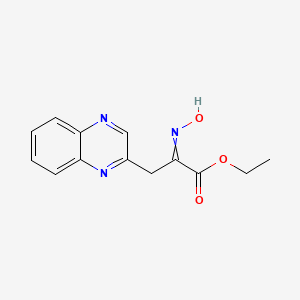
![6-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B11854827.png)
![9-(Benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11854842.png)

